2-(1-Hydroxycyclopentyl)acetic acid

Description

Structural Motif Analysis and Chemical Classifications

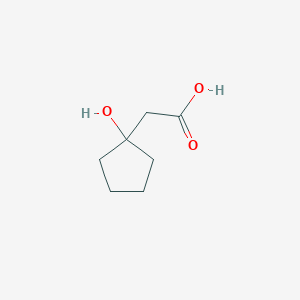

The structure of 2-(1-Hydroxycyclopentyl)acetic acid, with the chemical formula C7H12O3, incorporates a cyclopentane (B165970) ring attached to an acetic acid moiety. chemicalbook.comuni.lu A key feature of this molecule is the tertiary alcohol, where a hydroxyl (-OH) group is attached to a carbon atom on the cyclopentane ring, which itself is bonded to three other carbon atoms. This structure also contains a carboxylic acid (-COOH) functional group.

The molecule can be classified in several ways:

As a carboxylic acid: Due to the presence of the -COOH group.

As an alcohol: Specifically, a tertiary alcohol, due to the -OH group on the cyclopentyl ring.

As a cycloalkane derivative: As it is built upon a cyclopentane framework.

The combination of a hydrophilic carboxylic acid and a hydroxyl group with a moderately nonpolar cyclopentyl ring imparts specific solubility and reactivity characteristics to the molecule.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol chemicalbook.com |

| Melting Point | 52.3-54.3 °C chemicalbook.com |

| Boiling Point | 67-67.5 °C at 0.7 Torr chemicalbook.com |

| Density | 0.987 g/cm³ chemicalbook.com |

| CAS Number | 7499-04-9 chemicalbook.com |

This table is interactive. Users can sort and filter the data.

Research Context and Scope of Inquiry

In the landscape of organic chemistry research, this compound and its structural analogs are of interest for several reasons. The presence of multiple functional groups—a carboxylic acid and a tertiary alcohol—provides multiple sites for chemical modification, making it a versatile building block in the synthesis of more complex molecules.

Research involving similar structures, such as other hydroxycycloalkanecarboxylic acids, often focuses on their synthesis, stereochemistry, and the formation of supramolecular structures through hydrogen bonding. researchgate.net For instance, studies on related hydroxycycloalkane carboxylic acids investigate how ring size and stereochemistry influence crystal packing and hydrogen bond networks. researchgate.net

The study of such molecules contributes to the broader understanding of reaction mechanisms, stereoselective synthesis, and the development of novel compounds with potential applications in materials science and medicinal chemistry. The investigation of its spectroscopic properties, as is common for novel compounds, would likely involve techniques such as FT-IR, FT-Raman, NMR, and UV-Vis to elucidate its structural and electronic characteristics. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxycyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6(9)5-7(10)3-1-2-4-7/h10H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPKXKVVVZWLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324675 | |

| Record name | 2-(1-hydroxycyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-04-9 | |

| Record name | NSC407516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-hydroxycyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-hydroxycyclopentyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Hydroxycyclopentyl Acetic Acid and Its Key Chemical Precursors

Established Synthetic Routes to 2-(1-Hydroxycyclopentyl)acetic Acid

The formation of this compound can be achieved through several strategic approaches, including nucleophilic substitution and one-pot tandem reactions. These methods offer distinct advantages in terms of efficiency and yield.

Nucleophilic Substitution Strategies

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the conversion of carboxylic acid derivatives. masterorganicchemistry.com In the context of synthesizing this compound, a plausible strategy involves the use of a cyclopentyl Grignard reagent, which acts as a nucleophile, attacking an appropriate electrophilic two-carbon synthon. A more detailed approach involves reacting a bromomethyl cyclopropyl (B3062369) acetate (B1210297) compound with magnesium to form a Grignard reagent. This intermediate then undergoes nucleophilic addition to carbon dioxide, followed by ester hydrolysis under alkaline conditions to yield 1-hydroxymethyl cyclopropyl acetic acid. google.com This method highlights the versatility of Grignard reagents in forming carbon-carbon bonds and accessing hydroxymethyl-substituted cyclic acids.

Another relevant nucleophilic substitution involves the preparation of amides from carboxylic acids using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org This method transforms the hydroxyl group of the carboxylic acid into a good leaving group, facilitating its replacement by an amine. libretexts.org While not a direct synthesis of the target acid, this illustrates a common strategy for modifying the carboxyl group that could be adapted.

Synthesis of Related Hydroxycyclopentyl Acetate Structures

The synthesis of esters related to this compound, such as various hydroxycyclopentyl acetates, provides valuable insights into the formation of the core cyclopentyl structure and the introduction of the acetate side chain.

Multi-Step Approaches to Complex Esters

The synthesis of complex esters often requires multi-step sequences. For example, the preparation of methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate involves several key steps. orgsyn.org The process begins with the in-situ preparation of methyl 2,4-cyclopentadiene-1-acetate from cyclopentadienylsodium and methyl chloroacetate. orgsyn.org This is followed by an asymmetric hydroboration using (+)-di-3-pinanylborane to introduce the hydroxyl group stereoselectively. orgsyn.org This multi-step approach allows for precise control over the stereochemistry and functionality of the final product.

Another example is the synthesis of vanillyl acetate from vanillin (B372448). This process involves the reduction of the aldehyde group in vanillin to form vanillyl alcohol, which is then esterified with acetic acid using an acid catalyst to produce vanillyl acetate. uny.ac.id This demonstrates a common two-step sequence of reduction followed by esterification to access hydroxy-substituted esters.

Cycloalkylation of CH-Acids for Cyclopentyl Moiety Formation

The formation of the cyclopentyl ring is a crucial step in the synthesis of these compounds. Cycloalkylation of CH-acids is a powerful method for constructing carbocyclic rings. For instance, the cycloalkylation of 1,2-diaryl-1,2-disodiumethanes with 1,3-dichloropropanes leads to the formation of trans-1,2-diaryl-substituted cyclopentanes. organic-chemistry.org This reaction demonstrates the utility of organometallic intermediates in forming five-membered rings.

The Dieckmann condensation, an intramolecular version of the Claisen condensation, is another key strategy for synthesizing cyclic ketones from dicarboxylic acids. youtube.com This reaction involves the cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. youtube.com This method is particularly useful for preparing cyclopentanone (B42830) derivatives.

Optimization of Reaction Conditions and Variables

The success of any synthetic route often hinges on the careful optimization of reaction conditions. Key variables that can significantly impact the yield and purity of the desired product include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the Morita-Baylis-Hillman reaction to produce 2-hydroxymethyl-2-cyclopenten-1-one, the solvent system was found to be critical. organic-chemistry.org The use of an aqueous methanol-chloroform mixture led to a significant improvement in reaction time and yield. organic-chemistry.org Similarly, in the synthesis of cyclopentyl 2-thienyl ketone, the use of a water-scavenging solvent like polyphosphoric acid allowed for the direct acylation of cyclopentanecarboxylic acid, avoiding the need to first form the acid chloride and resulting in high yields. google.com

Solvent and Base Selection Principles

The Reformatsky reaction is typically conducted in aprotic, polar solvents that can solvate the organozinc intermediate, also known as a Reformatsky enolate. numberanalytics.combyjus.com The choice of solvent is critical for reaction efficiency and yield.

Solvent Selection:

Ethers: Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used due to their ability to coordinate with the zinc atom, stabilizing the enolate. numberanalytics.comnumberanalytics.combyjus.com

Aromatic Hydrocarbons: Benzene (B151609) or a mixture of benzene and ether can also be employed as the reaction medium. byjus.com

The selection of a solvent is guided by its boiling point, which influences the reaction temperature, and its ability to maintain the reactants and intermediates in the solution phase.

Base Considerations: The Reformatsky reaction does not employ a traditional Brønsted base. byjus.com The metallic zinc acts as the reducing agent, inserting into the carbon-halogen bond of the α-halo ester to form the organozinc reagent. byjus.comwikipedia.org This reagent is a relatively weak base, which prevents unwanted side reactions like self-condensation of the starting ketone. organic-chemistry.org

Catalyst Systems and Reaction Environment Control

Catalyst Systems: The quintessential catalyst for the Reformatsky reaction is metallic zinc. numberanalytics.com The reactivity of the zinc is paramount, and often, activation is required. This can be achieved by treating the zinc dust or turnings with activating agents like iodine. numberanalytics.com While zinc is the most common, other metals such as cadmium and indium have also been utilized in Reformatsky-type reactions. numberanalytics.comwikipedia.org

Reaction Environment Control:

Temperature: The reaction temperature needs to be carefully controlled to balance the rate of reaction and the stability of the intermediates. numberanalytics.com The initial formation of the organozinc reagent is often initiated with gentle heating, and the subsequent reaction with the ketone can be exothermic, necessitating external cooling to maintain a steady temperature.

Atmosphere: To prevent the reactive organozinc intermediate from reacting with atmospheric moisture and oxygen, the reaction is typically carried out under an inert atmosphere, such as nitrogen or argon.

Reagent Addition: The α-halo ester is usually added portion-wise or dropwise to a mixture of the ketone and activated zinc to maintain a low concentration of the organozinc reagent, minimizing side reactions.

Scale-Up Considerations in Chemical Synthesis

The transition from a laboratory-scale synthesis to an industrial process for producing this compound introduces a new set of challenges and requires a shift in focus from reaction discovery to process optimization and safety. qesacademy.com

Laboratory-Scale Methodologies

On a laboratory scale, the synthesis of this compound via the Reformatsky reaction typically involves the following steps:

Activation of zinc metal in a flask under an inert atmosphere.

Addition of cyclopentanone and the solvent.

Slow addition of an α-halo ester (e.g., ethyl bromoacetate) to initiate and sustain the reaction.

Hydrolysis of the resulting zinc alkoxide with an aqueous acid to yield the crude β-hydroxy ester.

Saponification of the ester using a base like sodium hydroxide (B78521), followed by acidification to produce the final this compound.

Purification is typically achieved through extraction and crystallization or chromatography.

Magnetic stirring is often sufficient for mixing on this scale. catsci.com

Industrial Process Principles

Scaling up the synthesis requires addressing several key factors to ensure safety, efficiency, and economic viability. qesacademy.comacs.org

Heat Management: The exothermic nature of the Reformatsky reaction is a major concern during scale-up. qesacademy.comchemicalindustryjournal.co.uk The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation less efficient. catsci.comacs.org This can lead to a thermal runaway if not properly managed. qesacademy.comchemicalindustryjournal.co.uk Industrial reactors are equipped with cooling jackets, internal cooling coils, or external heat exchangers to control the temperature. amarequip.com

Mixing and Mass Transfer: Effective mixing is crucial to maintain temperature homogeneity and ensure efficient contact between reactants. amarequip.com Mechanical stirrers are used instead of magnetic stir bars, and baffles may be incorporated into the reactor design to improve turbulence. catsci.com

Reagent Addition: The controlled, slow addition of the α-halo ester becomes even more critical at an industrial scale to manage the rate of heat generation. chemicalindustryjournal.co.uk This is often automated and monitored to prevent accumulation of unreacted reagents.

Downstream Processing: The workup and purification procedures are optimized for large-scale operations. This may involve continuous extraction processes and large-scale crystallization tanks. Solvent recovery and recycling are also important economic and environmental considerations. catsci.com

Process Safety: A thorough hazard analysis is conducted before scaling up. qesacademy.com This includes studying the reaction kinetics and thermal stability of intermediates and products to identify potential risks. acs.orgamarequip.com

Interactive Data Tables

Table 1: Key Reactants and Products

Table 2: Scale-Up Considerations

Compound Names Mentioned in this Article

Chemical Reactivity and Reaction Mechanisms of 2 1 Hydroxycyclopentyl Acetic Acid

Hydrolysis Pathways of 2-(1-Hydroxycyclopentyl)acetic Acid Esters

Esters of this compound can be hydrolyzed to yield the parent carboxylic acid and the corresponding alcohol. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters of this compound is a reversible process that follows a well-established nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a strong mineral acid like sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base-Mediated Hydrolysis Kinetics

Base-mediated hydrolysis, also known as saponification, is another important pathway for the cleavage of esters of this compound. This reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Unlike acid-catalyzed hydrolysis, saponification is an irreversible process.

The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide ion as the leaving group and forming the carboxylic acid. The liberated alkoxide is a strong base and readily deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This final deprotonation step drives the entire reaction to completion.

| Ester | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|

| Ethyl Acetate (B1210297) | 25 | 0.1120 |

| Methyl Dichloroacetate | - | 2.8 x 10³ |

| Diethyl Oxalate | - | - |

Formation of Carboxylic Acid and Alcohol Moieties

The hydrolysis of an ester of this compound, regardless of the catalytic conditions, results in the cleavage of the ester linkage to produce two distinct molecules: this compound and the corresponding alcohol. For instance, the hydrolysis of methyl 2-(1-hydroxycyclopentyl)acetate will yield this compound and methanol. This fundamental reaction is a cornerstone of ester chemistry and is widely used in organic synthesis for the deprotection of carboxyl groups.

Oxidation Reactions of the Hydroxyl Group

The tertiary hydroxyl group on the cyclopentyl ring of this compound is a key site for oxidative transformations. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of a ketone or, through more vigorous oxidation, the cleavage of the cyclopentyl ring to form a dicarboxylic acid.

Conversion to Ketone and Carboxylic Acid Forms

The oxidation of the secondary alcohol functionality within the 1-hydroxycyclopentyl group of the parent acid or its esters can lead to the formation of a ketone, specifically 2-(2-oxocyclopentyl)acetic acid or its corresponding ester. This transformation can be achieved using a variety of oxidizing agents. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are often employed to selectively oxidize secondary alcohols to ketones without further oxidation. libretexts.orgresearchgate.netchadsprep.comyoutube.com

More powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can lead to the oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group in the resulting ketone. byjus.comchemguide.co.ukias.ac.inorganicchemistrytutor.comchemguide.co.ukyoutube.com This process, particularly with cyclic ketones, can result in the formation of dicarboxylic acids. In the case of 2-(2-oxocyclopentyl)acetic acid, oxidative cleavage would be expected to yield glutaric acid and other related dicarboxylic acids. The table below summarizes some common oxidizing agents and their expected products when reacting with secondary alcohols and ketones.

| Oxidizing Agent | Starting Material | Major Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Ketone |

| Chromic Acid (H₂CrO₄) | Secondary Alcohol | Ketone |

| Potassium Permanganate (KMnO₄) | Secondary Alcohol | Ketone |

| Potassium Permanganate (KMnO₄, hot, acidic) | Cyclic Ketone | Dicarboxylic Acid |

| Peroxyacids (e.g., m-CPBA) | Ketone | Ester (Baeyer-Villiger) |

Mechanistic Studies of Oxidative Transformations

The mechanisms of these oxidative transformations are complex and depend on the specific oxidant used.

With chromium(VI) reagents like chromic acid, the oxidation of the secondary alcohol likely proceeds through the formation of a chromate (B82759) ester. chemistnotes.commasterorganicchemistry.comlibretexts.org This intermediate then undergoes an elimination reaction, where a base (often water) removes a proton from the carbon bearing the oxygen, leading to the formation of the ketone and a reduced chromium species.

The oxidative cleavage of the resulting cyclic ketone, for instance with hot, acidic potassium permanganate, is a more vigorous process. The mechanism is thought to involve the formation of a diol intermediate, which is then further oxidized, leading to the cleavage of the carbon-carbon bond of the ring and the formation of a dicarboxylic acid. chemguide.co.ukyoutube.comwikipedia.orgpnnl.govrsc.org

Another important oxidative transformation for ketones is the Baeyer-Villiger oxidation, which utilizes peroxyacids (like m-CPBA) or hydrogen peroxide. youtube.comwikipedia.orglookchem.comorganic-chemistry.orgchemrxiv.orgnrochemistry.comorganic-chemistry.orglscollege.ac.in In this reaction, the ketone is converted into an ester (or a lactone from a cyclic ketone). The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon, followed by a concerted migration of one of the adjacent alkyl groups to the oxygen of the peroxide. For an unsymmetrical ketone like 2-(2-oxocyclopentyl)acetic acid, the regioselectivity of the migration is determined by the migratory aptitude of the adjacent carbon atoms. The more substituted carbon atom generally has a higher migratory aptitude. This reaction offers a pathway to insert an oxygen atom into the carbon framework adjacent to the carbonyl group.

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(1-hydroxycyclopentyl)ethanol. This transformation is a cornerstone of organic synthesis, and various reducing agents can accomplish this, each with its own level of selectivity and reactivity.

Conversion to Alcohol Functionality

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. libretexts.orglibretexts.org For this compound, this involves the conversion of the -COOH group to a -CH2OH group. This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore rapidly reduced to the primary alcohol without being isolated. libretexts.orglibretexts.org

The general transformation is as follows:

This compound → 2-(1-Hydroxycyclopentyl)ethanol

This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk

Reductive Agent Specificity

The choice of reducing agent is critical and depends on the desired outcome and the presence of other functional groups.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. chemguide.co.ukcommonorganicchemistry.com However, its high reactivity means it will also reduce other functional groups like esters, ketones, and aldehydes. youtube.com Given that this compound contains a tertiary alcohol, which is generally unreactive towards LiAlH₄, this reagent can be effectively used for the selective reduction of the carboxylic acid moiety. libretexts.org

Borane (B79455) (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is a more selective reducing agent for carboxylic acids. commonorganicchemistry.comyoutube.com It can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com This selectivity makes it a valuable tool in complex molecule synthesis. youtube.com The reaction with borane is also typically performed in THF. youtube.com

Sodium Borohydride (B1222165) (NaBH₄): In contrast to LiAlH₄ and BH₃, sodium borohydride is a milder reducing agent and is generally not strong enough to reduce carboxylic acids or esters on its own. libretexts.orglibretexts.org However, its reactivity can be enhanced by the addition of activating agents. For instance, a combination of NaBH₄ with iodine (I₂) or in the presence of activating agents like catechol and trifluoroacetic acid can facilitate the reduction of carboxylic acids. nih.govacs.org

Table of Reducing Agent Specificity

| Reducing Agent | Reactivity with Carboxylic Acid | Selectivity Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | Non-selective, reduces many other carbonyl groups. chemguide.co.ukcommonorganicchemistry.com |

| Borane (BH₃-THF/BH₃-SMe₂) | High | Selective for carboxylic acids over esters. commonorganicchemistry.com |

Nucleophilic Substitution Reactions Involving the Ester Moiety

While the parent compound is a carboxylic acid, its ester derivatives, such as methyl 2-(1-hydroxycyclopentyl)acetate, can undergo nucleophilic substitution reactions. These reactions are fundamental to the interconversion of carboxylic acid derivatives. chadsprep.com

The most common nucleophilic substitution reaction for esters is hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis (Reverse of Fischer Esterification): In the presence of a strong acid and an excess of water, an ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide, the ester is irreversibly converted into the carboxylate salt and the alcohol. libretexts.org This reaction goes to completion. libretexts.org

Other nucleophiles can also displace the alkoxy group of the ester, leading to the formation of other carboxylic acid derivatives. For example, reaction with ammonia (B1221849) can yield an amide.

Intramolecular Rearrangements and Cyclization Pathways

The presence of both a hydroxyl group and a carboxylic acid (or its derivatives) on the same molecule allows for the possibility of intramolecular reactions, particularly under conditions that promote either dehydration or rearrangement.

Dehydration Mechanisms

This compound is a β-hydroxy acid. When heated, especially in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid, it can undergo dehydration to form an alkene. ucalgary.calibretexts.org

The mechanism for the acid-catalyzed dehydration of a tertiary alcohol, such as the one in this compound, typically proceeds through an E1 mechanism. libretexts.orgyoutube.com

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a much better leaving group (water). ucalgary.cayoutube.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation on the cyclopentyl ring. ucalgary.cayoutube.com

Deprotonation: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. ucalgary.cayoutube.com

Due to the structure of this compound, two possible alkene products can be formed through dehydration:

Cyclopent-1-en-1-ylacetic acid (the more substituted and generally more stable product, following Zaitsev's rule) ucalgary.ca

2-(Cyclopentylidene)acetic acid

The dehydration of β-hydroxy carbonyl compounds, in general, can also lead to the formation of α,β-unsaturated carbonyl compounds. jove.comyoutube.com

Rearrangements Involving Adjacent Hydroxyl Groups

While this compound itself does not have adjacent hydroxyl groups, its derivatives or related structures could potentially undergo rearrangements. For instance, the pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone. libretexts.org This involves the formation of a carbocation followed by a 1,2-alkyl or 1,2-hydride shift.

Another relevant rearrangement is the Fries rearrangement, which is an intramolecular reaction of a phenyl ester to form a hydroxy aryl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comdoubtnut.com While not directly applicable to this compound, it illustrates the types of rearrangements that can occur in related aromatic systems.

In the context of allene (B1206475) oxides, which can be derived from fatty acids, rearrangements can lead to the formation of cyclopentenones and other cyclic structures. rsc.org This highlights the diverse cyclization pathways that can be initiated from appropriately functionalized acyclic precursors.

Decarboxylative Functionalization Strategies

Decarboxylative functionalization is a powerful synthetic strategy that involves the removal of a carboxyl group and the formation of a new bond at its former position. For tertiary carboxylic acids like this compound, these reactions typically proceed through radical or carbocationic intermediates.

One of the most well-known methods for decarboxylation is the Barton decarboxylation . wikipedia.orgorgsyn.orgorganic-chemistry.orgyoutube.com This reaction involves the conversion of the carboxylic acid to a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.org Upon heating or photolysis, typically in the presence of a radical initiator like AIBN (2,2'-azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride or tertiary thiols, the Barton ester undergoes homolytic cleavage to generate a carboxyl radical. wikipedia.orgorgsyn.org This radical readily loses carbon dioxide to form a tertiary alkyl radical. In the absence of other trapping agents, this radical abstracts a hydrogen atom to yield the corresponding hydrocarbon.

Another approach is through photoredox catalysis , a modern and mild method for generating radicals from carboxylic acids. acs.orgdigitellinc.comprinceton.eduacs.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate anion to a carboxyl radical, which then undergoes decarboxylation. acs.orgacs.org The resulting tertiary radical can then be trapped by a variety of reagents to form new carbon-carbon or carbon-heteroatom bonds. Dual nickel-photoredox catalysis has been developed for the cross-coupling of tertiary carboxylic acids with aryl halides, although challenges related to steric hindrance and competing C-O bond formation have been noted. chemrxiv.org

The Hunsdiecker reaction and its variations represent another class of decarboxylative halogenation reactions. wikipedia.orgiitk.ac.inbyjus.comorganic-chemistry.orgalfa-chemistry.com In the classic Hunsdiecker reaction, the silver salt of a carboxylic acid is treated with a halogen (e.g., bromine) to produce an organic halide. wikipedia.orgbyjus.com The reaction is believed to proceed through an acyl hypohalite intermediate that fragments into a radical pair, followed by decarboxylation and recombination. wikipedia.org Variations like the Kochi reaction, which uses lead(IV) acetate and a lithium halide, offer a more convenient method by starting directly from the carboxylic acid. alfa-chemistry.com

| Decarboxylative Strategy | Typical Reagents | Intermediate | Potential Products |

| Barton Decarboxylation | 1-hydroxypyridine-2(1H)-thione, DCC/EDC, Bu₃SnH, AIBN | Tertiary alkyl radical | Hydrocarbons, Halogenated alkanes, Sulfides |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complexes), light, base | Tertiary alkyl radical | Alkanes, Arylated compounds, Alkenes |

| Hunsdiecker Reaction | Silver(I) salt of the acid, Halogen (Br₂, I₂) | Acyl hypohalite, Tertiary alkyl radical | Alkyl halides |

| Kochi Reaction | Lead(IV) acetate, Lithium halide | Tertiary alkyl radical | Alkyl halides |

Radical-Mediated Reaction Pathways

The tertiary α-hydroxy acid structure of this compound makes it susceptible to various radical-mediated reactions, often initiated at the carboxyl group or the α-hydroxy position.

The generation of a radical at the α-position can be achieved through several methods. As discussed, photoredox-catalyzed decarboxylation is a prime method for generating a tertiary radical from the carboxylic acid. acs.orgdigitellinc.comprinceton.eduacs.org This radical can then participate in a range of transformations. For instance, in a Giese reaction , the radical can add to an electron-deficient alkene to form a new carbon-carbon bond. rsc.org The resulting radical adduct can then be reduced to the final product.

The hydroxyl group can also play a role in directing radical reactions. For example, α-hydroxy acids have been shown to enhance the generation of hydroxyl radicals in the Fenton reaction. nih.gov While this is more relevant to oxidative degradation, it highlights the influence of the α-hydroxy moiety on radical processes.

Furthermore, oxidative decarboxylation can be achieved using various oxidants. For instance, the reaction of α-hydroxy acids with bromine water can lead to oxidative decarboxylation, with the reaction mechanism being pH-dependent. ubc.ca At low pH, hypobromous acid is the primary oxidant, while at higher pH, molecular bromine is more significant. ubc.ca Iron(II) complexes have also been shown to mediate the oxidative decarboxylation of α-hydroxy acids in the presence of oxygen, mimicking the action of certain nonheme iron enzymes. nih.gov This process is thought to involve an iron(III)-superoxo intermediate. nih.gov

The direct abstraction of the hydrogen atom from the tertiary alcohol is another potential radical pathway, although it is generally less favored than decarboxylation unless specific reagents are employed. Hydrogen atom transfer (HAT) photocatalysis can be used to generate α-hydroxy radicals from alcohols, which can then undergo further reactions. rsc.org

| Radical Generation Method | Key Reagents/Conditions | Initial Radical Species | Subsequent Reactions |

| Photoredox Decarboxylation | Photocatalyst, light, base | Tertiary alkyl radical | Giese addition, Arylation, Halogenation |

| Oxidative Decarboxylation | Bromine water, Iron(II)/O₂ | Carboxyl radical, Tertiary alkyl radical | Formation of ketones |

| Hydrogen Atom Transfer (HAT) | HAT photocatalyst, light | α-Hydroxy tertiary radical | Addition to alkenes, Oxidation |

Spectroscopic and Structural Characterization of 2 1 Hydroxycyclopentyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the 2-(1-Hydroxycyclopentyl)acetic acid structure.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the cyclopentyl ring typically appear as a complex multiplet in the upfield region of the spectrum, generally between 1.5 and 1.8 ppm. The methylene (B1212753) protons (CH₂) of the acetic acid side chain are diastereotopic due to the adjacent chiral center (C1 of the cyclopentyl ring). Consequently, they are expected to appear as two distinct signals, likely doublets of doublets, in the range of 2.3 to 2.6 ppm. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and their chemical shifts can vary depending on the solvent and concentration. They typically appear as broad singlets.

A detailed analysis of a structurally similar compound, 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, reveals comparable patterns, supporting these assignments. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopentyl CH₂ | 1.5 - 1.8 | Multiplet |

| Acetic acid CH₂ | 2.3 - 2.6 | Doublet of Doublets |

| Hydroxyl OH | Variable | Broad Singlet |

| Carboxylic Acid OH | Variable | Broad Singlet |

Note: Predicted data is based on general principles of NMR spectroscopy and analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the carboxylic acid group is the most deshielded and appears at the downfield end of the spectrum, typically around 175-180 ppm. The quaternary carbon of the cyclopentyl ring bonded to the hydroxyl group (C1) is expected to resonate in the range of 70-80 ppm. The methylene carbons of the cyclopentyl ring generally appear between 20 and 40 ppm, while the methylene carbon of the acetic acid moiety would be found in a similar region, but slightly more downfield due to the proximity of the carboxyl group.

Analysis of long-range ¹³C-¹H spin-spin interactions, as demonstrated in the study of a related compound, can definitively confirm the connectivity of the molecular structure. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175 - 180 |

| C-OH (Cyclopentyl) | 70 - 80 |

| CH₂ (Acetic Acid) | 35 - 45 |

| CH₂ (Cyclopentyl) | 20 - 40 |

Note: Predicted data is based on general principles of NMR spectroscopy and analysis of structurally similar compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its hydroxyl and carboxylic acid functionalities. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. shout.education The O-H stretch of the tertiary alcohol is also expected in the region of 3550-3200 cm⁻¹, which may overlap with the broad carboxylic acid O-H band.

A sharp and intense peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the alcohol would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The C-H stretching vibrations of the cyclopentyl and acetic acid methylene groups are expected just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretching vibrations are typically weak in Raman spectra, the C=O stretch of the carboxylic acid should give a strong and sharp band. The C-C stretching and CH₂ bending vibrations of the cyclopentyl ring and the acetic acid chain will contribute to a complex pattern of bands in the fingerprint region, providing a unique molecular fingerprint for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the carboxylic acid. This group undergoes a weak n → π* transition, which is expected to result in a broad absorption band in the ultraviolet region, typically around 200-210 nm. The absence of extensive conjugation in the molecule means that no significant absorption is expected in the visible region of the spectrum. The exact position and intensity of the absorption maximum can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, MS analysis, often coupled with chromatographic separation techniques, provides crucial information for its identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and thermally stable compounds. springernature.com For the analysis of this compound, which is a polar molecule containing both a hydroxyl and a carboxylic acid group, derivatization is often necessary to increase its volatility and thermal stability. Trimethylsilyl (B98337) (TMS) derivatization is a common approach for such compounds. springernature.com

In a typical GC-MS analysis, the derivatized compound is introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment into smaller, characteristic ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

The fragmentation pattern of this compound would be expected to show characteristic losses. For carboxylic acids, prominent peaks due to the loss of -OH (mass loss of 17) and -COOH (mass loss of 45) are common. libretexts.org The molecular ion peak [M]+, corresponding to the intact ionized molecule, may be weak or absent in the spectra of alcohols and short-chain carboxylic acids. libretexts.orgmiamioh.edu The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment. For instance, in the mass spectrum of ethanoic acid, the base peak is at m/z 43, corresponding to the [CH₃CO]⁺ ion. docbrown.info

The interpretation of the fragmentation pattern allows for the elucidation of the compound's structure. For this compound, key fragments would likely arise from the cleavage of the bond between the cyclopentyl ring and the acetic acid moiety, as well as fragmentation of the cyclopentyl ring itself. The presence of a hydroxyl group would also influence the fragmentation, potentially leading to the loss of a water molecule (mass loss of 18).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound in complex mixtures. lcms.czwaters.com This method combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

In LC-MS, the sample is first separated by a liquid chromatograph. For organic acids, reversed-phase chromatography is a common approach, often using a C18 column. lcms.cznih.gov The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and additives such as formic acid or acetic acid are often included to improve peak shape and ionization efficiency. nih.govsielc.comsigmaaldrich.com

After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the solvent is removed and the analyte molecules are ionized. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it minimizes fragmentation and often produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. uni.lunih.gov

LC-MS can be used for both qualitative and quantitative analysis. By monitoring specific m/z ratios corresponding to the compound of interest and its fragments (in the case of tandem mass spectrometry or MS/MS), highly selective and sensitive detection can be achieved, even in complex biological or environmental samples. waters.commdpi.com This makes LC-MS a powerful tool for determining the presence and concentration of this compound in various matrices.

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 145.08592 | 131.0 |

| [M+Na]⁺ | 167.06786 | 137.1 |

| [M-H]⁻ | 143.07136 | 131.6 |

| [M+NH₄]⁺ | 162.11246 | 154.4 |

| [M+K]⁺ | 183.04180 | 135.9 |

| [M+H-H₂O]⁺ | 127.07590 | 127.3 |

| [M+HCOO]⁻ | 189.07684 | 150.8 |

| [M+CH₃COO]⁻ | 203.09249 | 166.4 |

| [M+Na-2H]⁻ | 165.05331 | 135.0 |

| [M]⁺ | 144.07809 | 127.5 |

| [M]⁻ | 144.07919 | 127.5 |

Note: m/z refers to the mass-to-charge ratio of the adduct. Predicted Collision Cross Section (CCS) values are calculated using CCSbase. uni.lu

Chromatographic Methods for Compound Characterization and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For a polar compound like this compound, various chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For this compound, reversed-phase HPLC is a suitable method. jchr.org

In a typical reversed-phase HPLC setup for this compound, a C18 column would be used as the stationary phase. jchr.org The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol. nih.govjchr.org To ensure good peak shape and prevent tailing, which can be an issue for carboxylic acids, a small amount of an acid like formic acid or acetic acid is often added to the mobile phase. nih.govsielc.com

Detection in HPLC can be achieved using various detectors. A UV detector is commonly used, although the chromophore in this compound (the carboxylic acid group) has a low UV absorbance, making detection at low wavelengths (around 210 nm) necessary. jchr.org For more sensitive and selective detection, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. lcms.czwaters.com

HPLC is not only used for qualitative identification based on retention time but also for quantitative analysis to determine the purity of a sample. By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. jchr.org The linearity of the detector response over a range of concentrations is a key parameter in method validation. jchr.org

Table 2: Example HPLC Method Parameters for Acetic Acid Analysis jchr.org

| Parameter | Condition |

| Column | Kromasil-C18 (250 x 4.6mm, 5µm) |

| Mobile Phase | Orthophosphoric acid buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Linearity Range | 0.025–7.5mg/mL |

| Correlation Coefficient (R²) | 0.99 |

Note: These are example parameters for a related compound and may need to be optimized for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. libretexts.org For this compound, TLC can be used to assess its purity and to identify suitable solvent systems for larger-scale chromatographic separations.

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a solid support like a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. libretexts.org

For carboxylic acids, a common issue in TLC is "streaking," where the spot elongates rather than remaining compact. This can be mitigated by adding a small amount of a polar solvent like acetic acid or formic acid to the mobile phase. libretexts.orgresearchgate.net A typical mobile phase for separating carboxylic acids might consist of a mixture of a non-polar solvent like hexane (B92381) or toluene, a moderately polar solvent like ethyl acetate (B1210297), and a small amount of acid. researchgate.netcsub.edumdpi.com

After development, the spots are visualized. Since this compound is not colored, a visualization agent is required. Common methods include using a UV lamp if the compound is UV-active or staining with a reagent such as potassium permanganate (B83412), iodine vapor, or a pH indicator like bromocresol green, which changes color in the presence of an acid. csub.edutamu.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification.

Preparative Chromatography Techniques

When a pure sample of this compound is required for further studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful method for purifying compounds with high resolution. nih.gov Similar to analytical HPLC, a reversed-phase C18 column is often used. The mobile phase composition would be optimized based on analytical HPLC or TLC experiments to achieve the best separation of the target compound from any impurities. After separation, the fraction containing the pure this compound is collected. The solvent is then removed, typically by rotary evaporation, to yield the purified compound. chromforum.org

Another preparative technique that can be used is column chromatography. This is a classic and widely used method for purifying organic compounds. A glass column is packed with a stationary phase, such as silica gel, and the crude sample is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture separate as they travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected at the bottom of the column and analyzed (e.g., by TLC) to identify those containing the pure product.

For the purification of this compound, a silica gel column would be appropriate. The eluent would likely be a mixture of a non-polar and a polar solvent, with the polarity gradually increased to elute the compound. For instance, a gradient of hexane and ethyl acetate could be used.

Chiroptical Spectroscopy for Enantiomeric Analysis

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. This differential interaction provides unique spectral signatures for each enantiomer of a chiral compound.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

Theoretical Application to this compound:

For the enantiomers of this compound, an ECD spectrum would be expected to show Cotton effects, which are characteristic positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The primary chromophore in this case would be the carboxylic acid group (-COOH). The position, sign, and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center at the cyclopentyl ring.

In theory, the ECD spectra of the (R)- and (S)-enantiomers of this compound would be mirror images of each other. A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other at the same wavelength.

Research Findings:

Despite the theoretical utility of ECD for the enantiomeric analysis of this compound, a thorough search of scientific literature and databases has yielded no published experimental or computationally predicted ECD spectra for this compound. Consequently, no data tables of its ECD properties can be presented.

Optical Rotation (OR)

Optical Rotation (OR) is the measurement of the angle by which the plane of polarized light is rotated when it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration.

Theoretical Application to this compound:

The specific rotation, [α], is a standardized measure of optical rotation. For the enantiomers of this compound, one would expect equal and opposite specific rotation values. For instance, if the (R)-enantiomer has a specific rotation of +X degrees, the (S)-enantiomer would have a specific rotation of -X degrees under the same experimental conditions (temperature, wavelength, solvent, and concentration).

Research Findings:

Similar to the case of ECD, there is no published data available for the specific optical rotation of the enantiomers of this compound. Without experimental measurements or computational predictions, it is not possible to provide a data table of its optical rotation values.

Computational and Theoretical Investigations of 2 1 Hydroxycyclopentyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the atomic and electronic levels. For 2-(1-Hydroxycyclopentyl)acetic acid, these methods can provide a foundational understanding of its structure and potential chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries and determining electronic properties. For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to find the lowest energy conformation of the molecule.

This optimization would yield precise information about bond lengths, bond angles, and dihedral angles. Based on known data for similar structures, the expected bond lengths would be in the range of 1.54 Å for the C-C single bonds within the cyclopentyl ring, approximately 1.43 Å for the C-O bond of the hydroxyl group, and around 1.21 Å for the C=O double bond of the carboxylic acid group. The bond angles around the sp3 hybridized carbons of the cyclopentane (B165970) ring would be close to the ideal tetrahedral angle of 109.5°, while the sp2 hybridized carboxyl carbon would exhibit angles near 120°.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Length | C-C (acetic acid) | ~1.51 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.36 Å |

| Bond Angle | C-C-C (ring) | ~104-106° |

| Bond Angle | O-C-C (hydroxyl) | ~109.5° |

| Bond Angle | O=C-O (carboxyl) | ~125° |

Note: These are representative values based on typical DFT calculations for similar functional groups.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms in the carboxylic acid group, as these are the highest energy electrons. quora.com The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group (C=O) in the acetic acid moiety, which can accept electron density. quora.com A theoretical calculation would provide the precise energy levels of these orbitals, allowing for the prediction of the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.5 | Electron-donating capability, localized on carboxyl oxygen atoms |

| LUMO | ~ -0.5 | Electron-accepting capability, localized on the carbonyl π* orbital |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical reactivity and stability |

Note: These are estimated values and would be precisely determined through DFT calculations.

Ab Initio Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra)

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, can be used to predict various spectroscopic parameters. For this compound, these calculations can provide valuable insights that would aid in experimental characterization.

For instance, the Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure. Theoretical calculations of Electronic Circular Dichroism (ECD) spectra would be particularly useful if the molecule is chiral, helping to determine its absolute configuration.

Conformational Analysis and Energy Minimization

The cyclopentane ring in this compound is not planar. lumenlearning.com It adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," with three carbons in a plane, one above, and one below. scribd.comlibretexts.org

A detailed conformational analysis would involve systematically rotating the flexible bonds of the molecule, particularly the C-C bond connecting the acetic acid group to the cyclopentyl ring, and calculating the energy of each conformation. This process, known as a potential energy surface scan, would identify the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the most probable shapes it will adopt in different environments.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the mechanism of chemical reactions involving this compound. For example, the esterification of the carboxylic acid group or the oxidation of the hydroxyl group could be investigated.

This involves identifying the reactants, products, and any intermediates along the reaction coordinate. A key aspect of this analysis is the location and characterization of the transition state, which is the highest energy point along the reaction pathway. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency.

Molecular Docking and Interaction Energy Calculations for Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly relevant in the context of understanding how this compound might interact with other chemical species, such as a receptor protein in a biological system or a catalytic surface.

In a hypothetical molecular docking study, a target protein would be selected, and the this compound molecule would be placed in the binding site. The docking algorithm would then explore various orientations and conformations of the ligand within the binding site to find the one with the most favorable binding energy. The primary interactions driving this binding would likely be hydrogen bonds formed by the hydroxyl and carboxylic acid groups, as well as van der Waals interactions. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Predicted Value | Description |

| Binding Affinity | -5 to -8 kcal/mol | A measure of the strength of the interaction |

| Key Interactions | Hydrogen bonds, van der Waals forces | The types of non-covalent bonds formed with the target |

| Interacting Residues | e.g., Asp, Arg, Ser | Specific amino acids in the target's binding site involved in interactions |

Note: These values are illustrative and would depend on the specific target protein used in the docking simulation.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling in chemistry utilizes computational methods to forecast the behavior of molecules in chemical reactions, including their reactivity and selectivity. A primary approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which links a molecule's structural or physicochemical properties to its chemical activity or reactivity. nih.govresearchgate.net For this compound, a QSAR model could predict its reactivity in various transformations, such as oxidation or esterification. These models are built from datasets of diverse molecules and can identify key structural features, or pharmacophores, that influence a compound's behavior. nih.gov

The process involves calculating a range of molecular descriptors for this compound. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), or quantum-chemical (e.g., orbital energies, partial charges). Machine learning algorithms are then trained on these descriptors from a library of known compounds to create a predictive model. nih.govrsc.org Such models can forecast the likelihood of metabolic activation into reactive species or predict selectivity in reactions where multiple products are possible. nih.govnih.gov For instance, a model could predict whether oxidation of this compound would preferentially occur at the tertiary alcohol or the carboxylic acid group under specific conditions. The reliability of these predictions is often assessed by how well the model performs on external test sets of compounds not used in the initial training. nih.gov

Table 1: Example of Molecular Descriptors for QSAR Modeling of this compound This table is illustrative and contains typical descriptors that would be calculated for a QSAR study.

| Descriptor Type | Descriptor Example | Calculated Value (Hypothetical) | Role in Reactivity Prediction |

|---|---|---|---|

| Constitutional | Molecular Weight | 144.17 g/mol | Basic property influencing diffusion and stoichiometry. |

| Topological | Wiener Index | 42 | Relates to molecular branching and surface area. |

| Quantum-Chemical | HOMO Energy | -9.5 eV | Indicates susceptibility to electrophilic attack. |

| Quantum-Chemical | LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |

| Physicochemical | LogP | 0.7 (Predicted) researchgate.net | Predicts partitioning between aqueous and organic phases. |

| Physicochemical | pKa | ~4.5 (Estimated) | Governs ionization state and acid-base reactivity. |

Integration of Computational Methods with Experimental Data for Mechanistic Elucidation

The elucidation of complex chemical reaction mechanisms is significantly enhanced by integrating computational modeling with experimental results. For this compound, this synergy allows for a deeper understanding of its transformation pathways. nih.govrsc.org For example, if an experimental study, such as the oxidation of this compound, yields unexpected products, computational methods like Density Functional Theory (DFT) can be employed to explore various potential reaction pathways. nih.govcopernicus.org

DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates that may be too transient to detect experimentally. nih.govresearchgate.net This was demonstrated in studies on the Pinnick oxidation, where DFT results explained the role of an acid in driving the reaction and supported a proposed mechanism involving a hydroxyallyl chlorite (B76162) intermediate. nih.gov Similarly, for this compound, if experimental kinetic data from techniques like HPLC were obtained for a reaction (e.g., lactonization), DFT could be used to model the transition state structures and calculate activation barriers. nih.gov Agreement between the computationally predicted energy barriers and the experimentally determined activation energies would provide strong evidence for the proposed mechanism. copernicus.org This combined approach has been successfully used to investigate mechanisms for various reactions, including nitrosolysis and the fragmentation of complex organic acids. rsc.orgcopernicus.org

Theoretical Frameworks in Chemical Kinetics and Thermodynamics

Reaction coordinate diagrams are visual representations of the energy changes that occur as reactants are converted into products. These diagrams plot the Gibbs free energy against the reaction coordinate, which represents the progress of the reaction. For a transformation involving this compound, such as its oxidation to a keto-acid, a reaction coordinate diagram would show the relative energies of the reactant, any intermediates, the transition state(s), and the final product. researchgate.net

The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). scipython.com This critical value determines the rate of the reaction. Computational methods, particularly DFT, are powerful tools for calculating these energy profiles. nih.govresearchgate.net By optimizing the geometries of the reactants, products, and transition states, the activation energy can be determined. For instance, in a study of the hydrogenation of 1-hydroxypropan-2-one, DFT calculations were used to identify the transition state and calculate the energy barrier for the reaction. researchgate.net Similarly, for a potential intramolecular esterification (lactonization) of this compound, DFT could be used to calculate the activation energy, providing insight into the feasibility and rate of the reaction under different conditions.

The relationship between the standard Gibbs free energy change (ΔG°) of a reaction and its equilibrium constant (K) is fundamental to understanding chemical thermodynamics. This relationship is described by the equation:

ΔG° = -RT ln K

where R is the gas constant, T is the temperature in Kelvin, and ln K is the natural logarithm of the equilibrium constant. chemguide.co.uklibretexts.org A negative ΔG° indicates a spontaneous reaction where K is greater than 1, favoring the products at equilibrium. Conversely, a positive ΔG° signifies a non-spontaneous reaction where K is less than 1, favoring the reactants. libretexts.org

For this compound, this principle governs equilibria such as its dissociation in water or a potential intramolecular cyclization to form a lactone. nih.gov Computational chemistry can predict ΔG° by calculating the free energies of the reactants and products. scipython.com This allows for the estimation of the equilibrium constant without direct experimental measurement. For example, a large negative calculated ΔG° for the dimerization of this compound in a nonpolar solvent would imply a large equilibrium constant, indicating that the dimer is highly favored. url.edu

Table 2: Relationship Between Standard Gibbs Free Energy (ΔG°) and Equilibrium Constant (K) at 298 K (25 °C) This table provides illustrative examples based on the fundamental thermodynamic equation.

| ΔG° (kJ/mol) | K (Equilibrium Constant) | Equilibrium Position |

|---|---|---|

| -20 | 2.98 x 10³ | Strongly favors products |

| -10 | 54.6 | Favors products |

| 0 | 1 | Reactants and products are in roughly equal amounts |

| +10 | 1.83 x 10⁻² | Favors reactants |

| +20 | 3.36 x 10⁻⁴ | Strongly favors reactants |

The behavior of this compound in solution is governed by equilibria such as dimerization and ionization. Carboxylic acids are known to form stable hydrogen-bonded dimers, especially in nonpolar solvents or the gas phase. url.edunih.gov The equilibrium for this process is described by the dimerization constant (KD). Computational studies, using force fields and free energy analysis, have explored the dimerization of simpler carboxylic acids like acetic and propionic acid. nih.govnih.gov These studies show that both hydrogen bonding and hydrophobic interactions (from the alkyl parts) contribute to the stability of the dimer in aqueous solutions. nih.gov For this compound, the cyclopentyl group would be expected to contribute significantly to hydrophobic interactions, influencing its dimerization constant.

The ionization constant (Ka), or its logarithmic form pKa, quantifies the extent of dissociation of the carboxylic acid group in a protic solvent like water. nih.gov Computational methods have become increasingly reliable for predicting pKa values. optibrium.commdpi.com These methods calculate the free energy change of the deprotonation reaction, often using quantum mechanical calculations combined with a solvation model to account for the interaction with the solvent. mdpi.comresearchgate.net For this compound, the pKa would be influenced by the electron-withdrawing inductive effect of the adjacent tertiary hydroxyl group, a factor that can be accurately captured in high-level computational models.

Table 3: Calculated Thermodynamic and Equilibrium Data for Analogous Carboxylic Acids This table presents data from computational studies on simpler acids to illustrate the types of values obtained.

| Compound | Property | Solvent | Calculated Value | Reference |

|---|---|---|---|---|

| Acetic Acid | Dimerization Free Energy | Water | +4 to +5 kcal/mol | url.edu |

| Acetic Acid | Dimerization Free Energy | Chloroform | -2 to -4 kcal/mol | url.edu |

| Benzoic Acid | pKa | Water | 4.20 (Calculated) | mdpi.com |

| Salicylic Acid | pKa₁ | Water | 2.97 (Calculated) | mdpi.com |

The kinetics of chemical transformations, which describes the rate at which reactions occur, can be extensively investigated using computational frameworks. For this compound, this could apply to reactions such as its oxidation, esterification, or degradation. ias.ac.inresearchgate.net Kinetic studies determine the reaction order, rate constants (k), and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). ias.ac.inacs.org

Computational approaches, such as Transition State Theory (TST) combined with DFT calculations, can model the entire reaction path and determine the activation energy, which is directly related to the rate constant via the Arrhenius or Eyring equation. nih.govacs.org For example, in the study of the oxidation of other hydroxy acids like mandelic acid, Michaelis-Menten type kinetics were observed experimentally, and computational analysis helped to evaluate the formation constants of the intermediate complexes and the rates of their decomposition. ias.ac.in A similar approach for this compound could predict its rate of oxidation or its interconversion between the acid and a potential lactone form, as has been studied for other complex hydroxy acids. nih.gov These theoretical predictions can then be compared with experimental kinetic data obtained from techniques like spectrophotometry or chromatography to validate the proposed mechanism. nih.govias.ac.in

Derivatization Strategies for Analytical Enhancement and Synthetic Utility

Strategies for Enhanced Spectroscopic Detection

The native structure of 2-(1-hydroxycyclopentyl)acetic acid lacks strong chromophores or fluorophores, making its detection by UV-Vis or fluorescence spectroscopy challenging at low concentrations. Similarly, its ionization efficiency in mass spectrometry can be low. Derivatization can overcome these limitations by introducing specific chemical tags.

To enable or enhance detection using ultraviolet-visible (UV-Vis) spectrophotometry, a chromophore—a light-absorbing group—can be chemically attached to the molecule. For carboxylic acids like this compound, this is typically achieved through esterification. Reagents such as 9-anthryldiazomethane (B78999) (ADAM) can convert the low-UV-absorbing carboxylic acid into a highly responsive 9-anthrylmethyl ester. thermofisher.com This reaction introduces the polycyclic aromatic anthracene (B1667546) system, a strong chromophore, allowing for sensitive detection via HPLC-UV.

For even greater sensitivity, a fluorophore can be introduced, enabling detection by high-performance liquid chromatography with fluorescence detection (HPLC-FLD). This method offers significantly lower detection limits than UV-Vis. The carboxylic acid group is the primary target for this modification. A variety of sulfonic ester derivatization reagents are effective for this purpose, reacting with the carboxylate to form a highly fluorescent derivative. nih.gov The reaction is typically rapid and can be completed by heating at 90°C for about 30 minutes in the presence of a catalyst like potassium carbonate (K₂CO₃). nih.gov

Table 1: Examples of Fluorescent Derivatization Reagents for Carboxylic Acids

| Reagent Name | Abbreviation |

|---|---|

| 2-(5-benzoacridine) ethyl-p-toluenesulfonate | BAETS |

| acridone-9-ethyl-p-toluenesulfonate | AETS |

| 2-(2-(anthracen-10-yl)-1H-phenanthro[9,10-d] imidazole-1yl) ethyl 4-methylbenzenesulfonate | APIETS |

| 2-(12,13-dihydro-7H-dibenzo [a, g] carbazol7-yl) ethyl4-methylbenzenesulfonate | DDCETS |

This table presents examples of reagents used to introduce fluorophores onto carboxylic acids, significantly enhancing their detection in fluorescence-based analytical methods. nih.gov

Mass spectrometry (MS) is a powerful analytical tool, but the sensitivity of detection for compounds like this compound can be limited by poor ionization efficiency, especially in the commonly used electrospray ionization (ESI) positive-ion mode. Derivatization can introduce a permanently charged or easily ionizable tag to significantly boost the MS signal. nih.gov